2-(5-Fluoropyridin-2-YL)ethanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyridin-2-YL)ethanamine typically involves the fluorination of pyridine derivatives. One common method includes the use of nucleophilic substitution reactions where a fluorine atom is introduced into the pyridine ring . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes starting from commercially available pyridine derivatives. The process includes steps such as halogenation, nucleophilic substitution, and subsequent purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols) . The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced amine derivatives .
Scientific Research Applications
2-(5-Fluoropyridin-2-YL)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways are subject to ongoing research to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Fluoropyridin-2-YL)ethanamine include other fluorinated pyridine derivatives such as 2-(3-Fluoropyridin-2-YL)ethanamine and 2-(4-Fluoropyridin-2-YL)ethanamine .
Uniqueness
What sets this compound apart is the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity . This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications .
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETNTXOORZGBIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.